molecular formula C5H16ClN3O2S B1383018 [(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride CAS No. 1798717-49-3

[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride

Cat. No.: B1383018
CAS No.: 1798717-49-3
M. Wt: 217.72 g/mol
InChI Key: JRLFMBCOAOZBLM-UHFFFAOYSA-N
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Description

(2-Aminoethyl)sulfamoylamine hydrochloride is a chemical compound with the molecular formula C5H16ClN3O2S and a molecular weight of 217.71 g/mol . This compound is known for its unique structure, which includes both amine and sulfamoyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

(2-Aminoethyl)sulfamoylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)sulfamoylamine hydrochloride typically involves the reaction of 2-aminoethanol with sulfamoyl chloride, followed by the introduction of an isopropylamine group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of (2-Aminoethyl)sulfamoylamine hydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)sulfamoylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while reduction of the sulfamoyl group can produce thiol derivatives .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)sulfamoylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

(2-Aminoethyl)sulfamoylamine hydrochloride can be compared with other similar compounds, such as:

  • (2-Aminoethyl)sulfamoylamine hydrochloride
  • (2-Aminoethyl)sulfamoylamine hydrochloride
  • (2-Aminoethyl)sulfamoylamine hydrochloride

These compounds share similar structural features but differ in the alkyl group attached to the amine. The uniqueness of (2-Aminoethyl)sulfamoylamine hydrochloride lies in its specific isopropyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

N'-(propan-2-ylsulfamoyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFMBCOAOZBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 2
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 3
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 4
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 5
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Reactant of Route 6
[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride

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